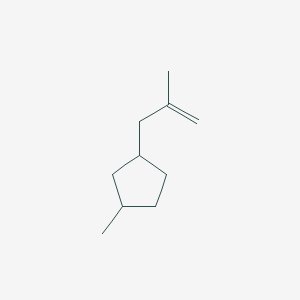
1-Methyl-3-(2-methyl-2-propenyl)-cyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(2-methyl-2-propenyl)-cyclopentane belongs to the class of organic compounds known as branched unsaturated hydrocarbons. These are hydrocarbons that contains one or more unsaturated carbon atoms, and an aliphatic branch. 1-Methyl-3-(2-methyl-2-propenyl)-cyclopentane is considered to be a practically insoluble (in water) and relatively neutral molecule. 1-Methyl-3-(2-methyl-2-propenyl)-cyclopentane has been primarily detected in saliva.
1-Methyl-3-(2-methyl-2-propenyl)-cyclopentane is a hydrocarbon.
Applications De Recherche Scientifique
Molecular and Crystal Structure
- 1-Methyl-3-(2-methyl-2-propenyl)-cyclopentane's structure has been analyzed through x-ray crystal studies, revealing that in solid form, it occurs in the enol form, bound together by strong hydrogen bonds forming infinite chains (Chertanova et al., 1991).
Copolymerization with Ethylene
- This compound plays a role in the synthesis of crystalline methylene-1,2-cyclopentane random copolymers, generated by copolymerization with ethylene and 1,3-butadiene, providing insight into the thermal properties and structure of these copolymers (Pragliola et al., 2013).
Potential in H2 Storage
- The compound's properties relevant to H2 storage applications, such as viscosity, thermal stability, and H2 gas stream purity, have been characterized, indicating its potential as a promising H2 storage material (Luo et al., 2013).
Photoinduced Electron Transfer and Radiolytic Oxidation
- Studies on cyclopentane-1,3-diyl radical cations derived from 1-methyl-3-(2-methyl-2-propenyl)-cyclopentane have been conducted, focusing on photoinduced electron transfer and radiolytic oxidation processes (Adam et al., 1994).
Photochemical and Thermal Isomerizations
- Research on the photochemistry of 1-acyl-2-cyclopentenes, which includes compounds like 1-methyl-3-(2-methyl-2-propenyl)-cyclopentane, has explored their behavior under irradiation and thermal conditions, shedding light on their potential in various chemical transformations (Schaffner, 1976).
Intramolecular Carbolithiation
- The compound has been used in stereoselective syntheses of 1,2-dialkyl-1-phenyl cyclopentanes, involving intramolecular carbolithiation of olefins (Krief et al., 1996).
Hydrogen Transfer and Intramolecular Cycloaddition
- It has been involved in studies on the activation parameters for 1,5-hydrogen transfer and intramolecular cycloaddition, important for understanding its reactivity in various chemical contexts (Peterson & Carpenter, 1993).
Synthesis of Tricyclic Spiro Compounds
- The compound has been used in the synthesis of tricyclic spiro compounds, demonstrating its utility in complex organic synthesis (Balbolov et al., 2005).
Propriétés
Nom du produit |
1-Methyl-3-(2-methyl-2-propenyl)-cyclopentane |
|---|---|
Formule moléculaire |
C10H18 |
Poids moléculaire |
138.25 g/mol |
Nom IUPAC |
1-methyl-3-(2-methylprop-2-enyl)cyclopentane |
InChI |
InChI=1S/C10H18/c1-8(2)6-10-5-4-9(3)7-10/h9-10H,1,4-7H2,2-3H3 |
Clé InChI |
LRXVCZRWTBKTGT-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C1)CC(=C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



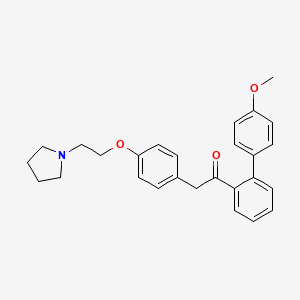
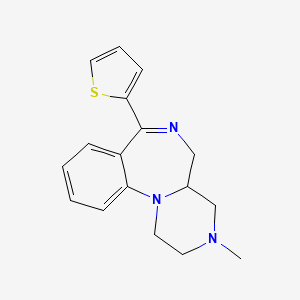
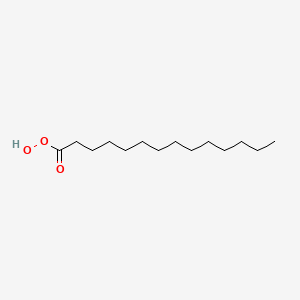
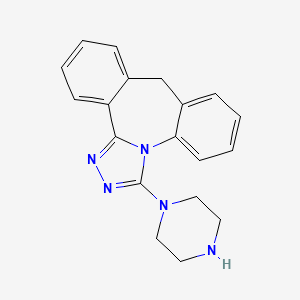
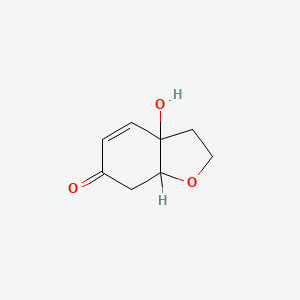
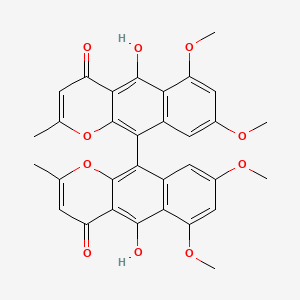
![[4-(2-Hydroxyethyl)-1-piperazinyl]-(4-phenylphenyl)methanethione](/img/structure/B1204966.png)
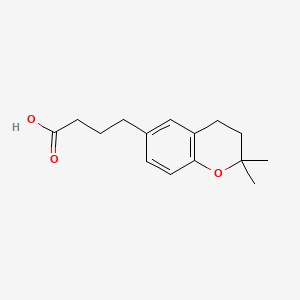
![A benz[a]anthraquinone](/img/structure/B1204968.png)
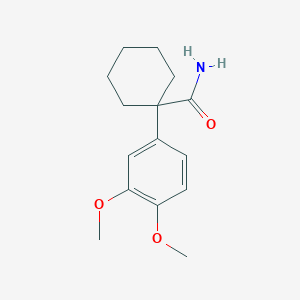

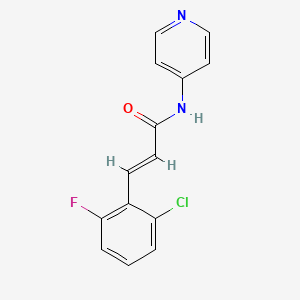
![2,3,5,6-Tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B1204974.png)
![3-[[2-[4-(3-chlorophenyl)-1-piperazinyl]-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1204975.png)